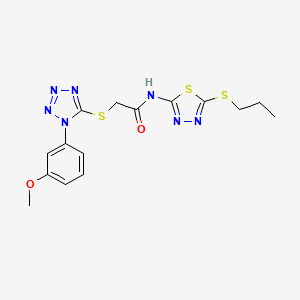
2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H17N7O2S3 and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)acetamide , a hybrid molecule featuring a tetrazole and thiadiazole moiety, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : The tetrazole can be synthesized by cyclizing an appropriate nitrile with sodium azide under acidic conditions.
- Thioether Formation : The tetrazole derivative is reacted with a thiol to create the thioether linkage.
- Amidation : The thioether is then reacted with a suitable acetamide to introduce the acetamido group.
- Final Coupling : The resulting intermediate is coupled with a thiadiazole derivative to yield the final product.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of tetrazole and thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole ring have shown significant activity against various Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against E. coli and Staphylococcus aureus, demonstrating zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
- Antifungal Activity : The compound also exhibits antifungal properties against strains such as Candida albicans and Aspergillus niger, with varying degrees of effectiveness depending on structural modifications .
Anti-inflammatory and Anticancer Activities
The presence of the tetrazole ring is associated with anti-inflammatory properties due to its ability to mimic carboxylate groups, which can inhibit certain enzymes involved in inflammatory pathways. Additionally, derivatives have shown promise in anticancer applications by interfering with cellular proliferation pathways .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The tetrazole moiety can interact with enzyme active sites, potentially inhibiting their function through competitive inhibition.
- Receptor Modulation : The compound may modulate receptor activity, influencing various signaling pathways associated with inflammation and cancer progression .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiadiazole derivatives, compounds similar to our target compound were evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. One derivative demonstrated comparable efficacy to ampicillin, highlighting the therapeutic potential of these compounds in treating resistant bacterial infections .
Study 2: Cytotoxicity Assessment
A cytotoxicity study conducted on human cell lines (MCF7 cancerous and HK-2 non-cancerous) revealed that many thiadiazole derivatives exhibit low toxicity, suggesting a favorable therapeutic index for further development .
Eigenschaften
IUPAC Name |
2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S3/c1-3-7-25-15-19-17-13(27-15)16-12(23)9-26-14-18-20-21-22(14)10-5-4-6-11(8-10)24-2/h4-6,8H,3,7,9H2,1-2H3,(H,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWJDTSTCDYOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














